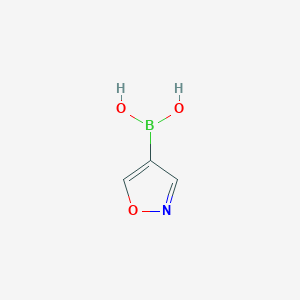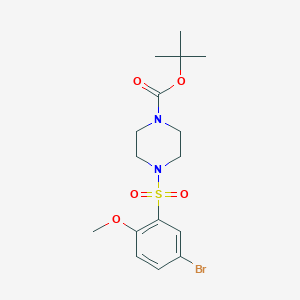![molecular formula C18H19NO4 B1393647 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid CAS No. 904086-02-8](/img/structure/B1393647.png)
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is a chemical compound with the molecular formula C18H19NO4 . It is a derivative of amino acids that are protected by tert-butyloxycarbonyl (Boc) groups .
Synthesis Analysis
The synthesis of such compounds involves the use of amino acid ionic liquids (AAILs), which are derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The Boc-AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents . The synthesis of Boc-AAILs involves the neutralization of [emim] [OH] with commercially available Boc-protected amino acids .Molecular Structure Analysis
The molecular structure of “3’-((tert-Butoxycarbonyl)amino)-[1,1’-biphenyl]-4-carboxylic acid” is characterized by the presence of a biphenyl group, a carboxylic acid group, and an amino group that is protected by a tert-butoxycarbonyl (Boc) group .Chemical Reactions Analysis
The Boc-AAILs are used in dipeptide synthesis with commonly used coupling reagents . A distinctive coupling reagent, N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide, was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Scientific Research Applications
Synthesis of Tetracycline Derivatives
The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amino acids during the synthesis of various pharmaceutical compounds. One such application is in the synthesis of tetracycline derivatives, where it serves as a cross-coupling building block .
Alkylation Reagent
As a Boc-protected amino acid, 3’-(Boc-amino)-biphenyl-4-carboxylic acid can be used as an alkylating reagent. This application is crucial in the synthesis of compounds like benzydamine analogs, which are activators for soluble guanylate cyclase .
3. Deprotection of Amino Acids and Peptides The Boc group is also used for the protection of amino acids and peptides during high-temperature deprotection processes. A method involving a thermally stable ionic liquid has been described for the high-temperature Boc deprotection of amino acids and peptides .
Dipeptide Synthesis
Protected amino acid ionic liquids derived from Boc-protected amino acids have been used as starting materials in dipeptide synthesis with commonly used coupling reagents .
Organic Synthesis
The Boc group’s presence in amino acid ionic liquids (AAILs) is essential for organic synthesis due to their multiple reactive groups. The tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) are particularly useful in expanding the applicability of AAILs in organic synthesis .
Mechanism of Action
Target of Action
It is known that boc-protected amino acids are commonly used in peptide synthesis , suggesting that the compound may interact with peptide or protein targets.
Mode of Action
The compound is a Boc-protected amino acid derivative . The Boc group serves as a protecting group for the amino function during peptide synthesis . It prevents unwanted reactions with the amino group, allowing for selective reactions to occur at other sites on the molecule . The Boc group can be removed under acidic conditions, revealing the free amino group .
Biochemical Pathways
The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the coupling reaction, preventing unwanted side reactions . After the coupling reaction, the Boc group can be removed to reveal the free amino group, allowing for further reactions to occur .
Pharmacokinetics
Boc-protected amino acids are generally stable and can be stored at room temperature .
Result of Action
The compound is used as a starting material in dipeptide synthesis . The resulting dipeptides can have various biological activities depending on their amino acid sequence. The use of Boc-protected amino acids like this compound allows for the synthesis of dipeptides in satisfactory yields .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the Boc group can be removed under acidic conditions . Therefore, the pH of the environment can influence the compound’s stability and reactivity. Additionally, the compound’s solubility can be affected by the solvent used . The compound is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .
properties
IUPAC Name |
4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-15-6-4-5-14(11-15)12-7-9-13(10-8-12)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAEPMXWZNSSFAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683418 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
904086-02-8 |
Source


|
| Record name | 3'-[(tert-Butoxycarbonyl)amino][1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)





![N-Phenyl-2-[(pyridin-2-ylmethyl)amino]ethanesulfonamide](/img/structure/B1393580.png)
![1-(3-Methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B1393584.png)


